7-Deoxyloganic acid

Description

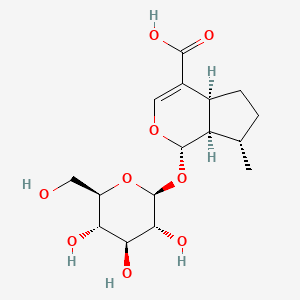

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-YDYVGBNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945163 | |

| Record name | Deoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22487-36-1 | |

| Record name | Deoxyloganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22487-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEOXYLOGANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ67QWR9D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 7-Deoxyloganic Acid Biosynthesis Pathway: A Core Component of Iridoid and Monoterpenoid Indole Alkaloid Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 7-deoxyloganic acid biosynthesis pathway, a critical route in the production of valuable iridoids and the downstream synthesis of medicinally important monoterpenoid indole alkaloids (MIAs) in plant species such as Catharanthus roseus (Madagascar periwinkle). This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside experimental protocols for pathway investigation.

Introduction to the this compound Pathway

The biosynthesis of this compound is a pivotal branch of the broader seco-iridoid pathway, which originates from the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the formation of the iridoid scaffold, a cyclopentanoterpene structure that is a precursor to a vast array of bioactive plant secondary metabolites. In medicinal plants like Catharanthus roseus, this compound is a key intermediate en route to the production of loganic acid and subsequently secologanin, the latter being a crucial precursor for the synthesis of complex MIAs such as vinblastine and vincristine, which are potent anti-cancer agents. The initial stages of this pathway, leading to the formation of this compound, are primarily localized within the internal phloem-associated parenchyma (IPAP) cells of the leaves, while the subsequent conversion to secologanin occurs in the leaf epidermis.

The Biosynthetic Pathway: From Geraniol to this compound

The synthesis of this compound from the monoterpene geraniol involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. The key enzymes and intermediates are outlined below.

Pathway Overview

The pathway commences with geraniol, which is derived from geranyl diphosphate (GPP). A sequence of enzymatic modifications converts geraniol into the iridoid scaffold, which is then further processed to yield this compound.

Enzymatic Conversions

-

Geraniol to 10-Hydroxygeraniol: The pathway is initiated by the hydroxylation of geraniol at the C10 position, a reaction catalyzed by geraniol 10-hydroxylase (G10H) , a cytochrome P450 enzyme (CYP76B6). This is followed by oxidation steps mediated by 10-hydroxygeraniol oxidoreductase (10HGO) .

-

Formation of the Iridoid Scaffold: The resulting 8-oxogeranial undergoes a reductive cyclization to form the characteristic cyclopentanopyran ring structure of iridoids. This crucial step is catalyzed by iridoid synthase (IS) , which converts 8-oxogeranial to iridodial and its stereoisomer nepetalactol.

-

Oxidation to 7-Deoxyloganetic Acid: Iridodial/nepetalactol is then subjected to a three-step oxidation to form the carboxyl group of 7-deoxyloganetic acid. This conversion is catalyzed by 7-deoxyloganetic acid synthase (7DLS) , also known as iridoid oxidase (IO) , which is a cytochrome P450 enzyme (CYP76A26)[1][2].

-

Glycosylation to this compound: The final step in the formation of this compound is the glucosylation of 7-deoxyloganetic acid. This reaction is catalyzed by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , with UGT8 being the most efficient isozyme identified in C. roseus for this transformation[3].

Quantitative Data on Key Enzymes

The efficiency of enzymatic reactions is crucial for the overall flux through the pathway. The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Organism | Reference |

| 7-Deoxyloganetic Acid Synthase (7DLS/IO) | Iridodial/Nepetalactol | Not Reported | Not Reported | Not Reported | Catharanthus roseus | [1][2] |

| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | 7-Deoxyloganetic Acid | 0.088 | 0.130 | 1477 | Catharanthus roseus | |

| This compound Hydroxylase (7-DLH) | This compound | 0.111 | Not Reported | Not Reported | Catharanthus roseus |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

This protocol describes a general workflow for the production and purification of recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., 7DLS, 7-DLGT) is amplified from C. roseus cDNA and cloned into a suitable expression vector (e.g., pET vector series for E. coli) containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation: The expression construct is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Protein Extraction and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The soluble protein fraction is clarified by centrifugation and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an antibody against the affinity tag.

In Vitro Enzyme Assays

4.2.1. 7-Deoxyloganetic Acid Synthase (Iridoid Oxidase) Assay

This assay measures the conversion of iridodial/nepetalactol to 7-deoxyloganetic acid.

-

Reaction Mixture: A typical reaction mixture contains purified recombinant 7DLS, the substrate (iridodial or nepetalactol), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Procedure: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C). The reaction is stopped at various time points by the addition of an organic solvent (e.g., ethyl acetate).

-

Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS/MS to quantify the formation of 7-deoxyloganetic acid.

4.2.2. 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Assay

This assay measures the formation of this compound from 7-deoxyloganetic acid and UDP-glucose.

-

Reaction Mixture: The reaction mixture typically includes purified recombinant 7-DLGT, 7-deoxyloganetic acid, UDP-glucose (the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Procedure: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 30°C). The reaction is terminated by adding an organic solvent.

-

Analysis: The product, this compound, is quantified by HPLC or LC-MS/MS.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for C. roseus.

Methodology:

-

Vector Construction: A fragment of the target gene (e.g., 7DLS) is cloned into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

-

Agrobacterium Transformation: The pTRV2 construct, along with the pTRV1 helper plasmid, is transformed into Agrobacterium tumefaciens.

-

Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into young C. roseus seedlings.

-

Silencing and Analysis: The plants are grown for several weeks to allow for the spread of the virus and subsequent gene silencing. The effect of silencing is then assessed by analyzing the metabolite profile (e.g., levels of this compound and downstream MIAs) using LC-MS/MS and by quantifying the target gene's transcript levels using qRT-PCR.

Metabolite Extraction and Quantification

This protocol outlines the extraction and analysis of iridoids from C. roseus leaf tissue.

-

Extraction: Fresh or freeze-dried leaf material is ground to a fine powder. The powder is then extracted with a polar solvent, typically methanol or a methanol/water mixture. The extraction can be performed by sonication or shaking at room temperature.

-

Sample Preparation: The crude extract is centrifuged to remove solid debris. The supernatant is then filtered and may be subjected to solid-phase extraction (SPE) for further cleanup and enrichment of the iridoid fraction.

-

LC-MS/MS Analysis: The prepared extract is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS). Separation is typically achieved on a C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization. Quantification is performed using multiple reaction monitoring (MRM) mode, comparing the abundance of specific parent-daughter ion transitions of the target analytes to those of authentic standards.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in the production of a diverse array of valuable plant-derived natural products. A thorough understanding of the enzymes and regulatory mechanisms governing this pathway is essential for metabolic engineering efforts aimed at increasing the production of medicinally important MIAs in their native plant hosts or in heterologous systems. The experimental approaches detailed in this guide provide a robust framework for the continued investigation and manipulation of this vital metabolic route.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of 7-Deoxyloganic Acid

This technical guide provides a comprehensive overview of the natural sources of this compound, an iridoid monoterpene that serves as a key intermediate in the biosynthesis of various biologically active compounds, including the widely studied monoterpenoid indole alkaloids (MIAs). This document details the plant species known to produce this compound, available quantitative data, its biosynthetic pathway, and general methodologies for its extraction and analysis.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species across different families. Its presence is most notably documented in plants recognized for their medicinal properties.

Table 1: Plant Species Reported to Contain this compound

| Family | Species | Common Name | Plant Part(s) Where Found |

| Apocynaceae | Catharanthus roseus | Madagascar Periwinkle | Leaves |

| Rubiaceae | Uncaria tomentosa | Cat's Claw | Inner Bark |

| Fabaceae | Crotalaria emarginella | Rattlepod | Not specified |

| Elaeagnaceae | Elaeagnus angustifolia | Russian Olive | Not specified |

| Lamiaceae | Nepeta deflersiana | Aerial parts | |

| Verbenaceae | Premna latifolia | Not specified |

While several species are reported to contain this compound, the most extensive research into its biosynthesis and metabolism has been conducted on Catharanthus roseus[1][2][3]. In Uncaria tomentosa, it is found alongside various alkaloids[4][5][6][7]. An isomer, 1,5,9-epi-deoxyloganic acid, has been identified as a major iridoid in several Nepeta species[8][9].

Quantitative Analysis of this compound

Quantitative data for this compound in wild-type plants is limited, suggesting that it is often present in low concentrations as a metabolic intermediate. However, experimental manipulation can lead to its accumulation.

Table 2: Quantitative Data for this compound in Plant Tissues

| Plant Species | Condition | Tissue | Concentration | Reference(s) |

| Catharanthus roseus | Wild-type (Control) | Leaf | Not detected | [1][2] |

| Catharanthus roseus | Virus-induced gene silencing of this compound 7-hydroxylase (CrDL7H) | Leaf | > 4 mg/g fresh weight | [1][2] |

The significant accumulation of this compound in genetically modified C. roseus highlights its position as a direct precursor to loganic acid in the iridoid biosynthesis pathway[1][2]. The lack of detection in wild-type plants under normal conditions suggests a rapid conversion to downstream products.

Biosynthesis of this compound

This compound is a key intermediate in the seco-iridoid pathway, which leads to the formation of secologanin, a precursor for thousands of monoterpenoid indole alkaloids[10]. The biosynthesis from 7-deoxyloganetic acid is a critical step.

The conversion of 7-deoxyloganetic acid to this compound is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to form loganic acid[10].

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline general methodologies for the extraction, isolation, and quantification of this compound from plant materials. These are generalized protocols and may require optimization for specific plant matrices.

Iridoids, including this compound, are typically polar compounds and are extracted using polar solvents.

Protocol:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried material should be ground into a fine powder.

-

Extraction Solvent: A common solvent system is 80-100% methanol or ethanol.

-

Extraction Procedure:

-

Macerate the powdered plant material in the extraction solvent (e.g., 1:10 w/v) at room temperature with agitation for 24-48 hours.

-

Alternatively, use ultrasonication for a shorter extraction time (e.g., 30-60 minutes).

-

Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through filter paper (e.g., Whatman No. 1).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Further purification of the crude extract is necessary to isolate this compound.

Protocol:

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar interfering compounds. This compound is expected to remain in the aqueous phase.

-

-

Solid-Phase Extraction (SPE):

-

The aqueous phase can be further purified using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the aqueous extract and wash with water to remove highly polar impurities.

-

Elute the iridoid fraction with an increasing concentration of methanol in water.

-

-

Column Chromatography:

-

For final purification, employ column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elute with a gradient solvent system (e.g., methanol-water or acetonitrile-water) to isolate the pure compound. Monitor fractions by thin-layer chromatography (TLC) or HPLC.

-

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

-

MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined using a pure standard.

References

- 1. Virus-induced gene silencing identifies Catharanthus roseus this compound-7-hydroxylase, a step in iridoid and monoterpene indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Investigation of Uña De Gato I. This compound and 15N NMR spectroscopic studies on pentacyclic oxindole alkaloids from Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

7-deoxyloganic acid chemical structure and properties

An In-depth Technical Guide to 7-Deoxyloganic Acid

This guide provides a comprehensive overview of this compound, a pivotal iridoid monoterpene in the biosynthesis of numerous high-value plant-specialized metabolites. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biochemistry, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid, is a glycoside composed of the iridoid aglycone, 7-deoxyloganetic acid, and a β-D-glucose unit.[1][2] As an iridoid, it possesses the characteristic cyclopentanopyran ring system. It is a key intermediate in the biosynthesis of secologanin, which is a precursor to thousands of monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine.[2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 22487-36-1[1] |

| PubChem CID | 443322 |

| ChEBI ID | CHEBI:2260 |

| InChI Key | DSXFHNSGLYXPNG-YDYVGBNJSA-N[1] |

| SMILES | C[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₉[1] |

| Molar Mass | 360.36 g/mol [1] |

| Appearance | White solid (typical for isolated iridoids) |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |

| Biological Role | Plant metabolite[3] |

Spectroscopic Data

The complete assignment of ¹H and ¹³C NMR spectra for this compound has been reported in various deuterated solvents, providing a definitive method for its identification. A single-crystal X-ray diffraction analysis of its tetraacetate derivative has also been performed to confirm its stereochemistry. The following table summarizes the ¹H and ¹³C NMR chemical shifts as reported for a CD₃OD solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD (Data sourced from Teng, R. W., et al., Magn Reson Chem, 2005)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 95.2 | 5.58 (d, 2.0) |

| 3 | 152.1 | 7.45 (s) |

| 4 | 112.5 | |

| 5 | 31.8 | 2.95 (m) |

| 6 | 27.5 | 1.85 (m), 1.65 (m) |

| 7 | 42.1 | 2.10 (m) |

| 8 | 46.5 | 2.25 (m) |

| 9 | 34.1 | 2.40 (m) |

| 10 (CH₃) | 13.2 | 1.05 (d, 7.0) |

| 11 (COOH) | 170.1 | |

| Glucose | ||

| 1' | 100.2 | 4.75 (d, 8.0) |

| 2' | 74.8 | 3.20 (dd, 8.0, 9.0) |

| 3' | 77.9 | 3.35 (t, 9.0) |

| 4' | 71.6 | 3.28 (t, 9.0) |

| 5' | 78.1 | 3.30 (m) |

| 6' | 62.8 | 3.85 (dd, 2.0, 12.0), 3.68 (dd, 5.5, 12.0) |

Biosynthesis and Biological Role

This compound is a central intermediate in the iridoid pathway, which originates from geranyl pyrophosphate (GPP). Its formation and subsequent conversion are critical for the production of secoiridoids and MIAs in various plant species, most notably Catharanthus roseus (Madagascar periwinkle).

Biosynthetic Pathway

The biosynthesis proceeds through the following key steps:

-

Formation of 7-Deoxyloganetic Acid: The pathway begins with the monoterpene geraniol. Through a series of reactions including hydroxylation, oxidation, and cyclization, the iridoid scaffold is formed. The intermediate nepetalactol is then oxidized in three successive steps by the cytochrome P450 enzyme Iridoid Oxidase (IO) , also known as 7-Deoxyloganetic Acid Synthase (7DLS) , to yield 7-deoxyloganetic acid.[4][5]

-

Glucosylation: 7-deoxyloganetic acid is glucosylated at the C1-hydroxyl group by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , using UDP-glucose as the sugar donor, to produce this compound.[2][4]

-

Hydroxylation: this compound is then hydroxylated at the C7 position by This compound hydroxylase (7-DLH) , another cytochrome P450 enzyme, to form loganic acid.[2]

-

Downstream Conversion: Loganic acid is further metabolized to secologanin, the direct precursor for the synthesis of MIAs.

References

The Discovery and Isolation of 7-Deoxyloganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid, an iridoid monoterpene, is a pivotal intermediate in the biosynthesis of numerous biologically active compounds, including the widely studied anticancer agent paclitaxel and various monoterpenoid indole alkaloids.[1] Its discovery and the subsequent elucidation of its biosynthetic pathway have been significant milestones in natural product chemistry and have opened avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its isolation, purification, and characterization. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₉ | [2] |

| Molar Mass | 360.359 g/mol | [2] |

| CAS Number | 22487-36-1 | [2] |

| Melting Point | 106 °C (decomposes) | |

| Density | 1.52 g/cm³ | |

| Boiling Point | 597.2 °C at 760 mmHg | |

| Flash Point | 217.9 °C | |

| Vapor Pressure | 9.45E-17 mmHg at 25°C | |

| Index of Refraction | 1.612 | |

| Water Solubility (predicted) | 20.3 g/L |

Table 1: Physicochemical Properties of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products. The following tables provide the ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (CD₃OD).[3]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 5.35 | d | 2.0 |

| 3 | 7.42 | s | |

| 5 | 3.18 | m | |

| 6α | 1.85 | m | |

| 6β | 1.95 | m | |

| 7 | 2.15 | m | |

| 8 | 1.10 | d | 7.0 |

| 9 | 2.55 | m | |

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) |

| 1 | 96.5 |

| 3 | 151.8 |

| 4 | 111.5 |

| 5 | 30.8 |

| 6 | 42.1 |

| 7 | 35.2 |

| 8 | 13.2 |

| 9 | 46.8 |

| 10 | 172.5 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.8 |

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

Biosynthesis of this compound

This compound is a key intermediate in the iridoid biosynthesis pathway. It is formed from 7-deoxyloganetic acid through a glucosylation reaction catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT).[2] Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to yield loganic acid, a precursor to a vast array of monoterpenoid indole alkaloids.[2]

Experimental Protocols: Isolation and Purification

The following protocol is a comprehensive method for the isolation and purification of this compound from the inner bark of Uncaria tomentosa. This protocol is based on established methods for the extraction of iridoid glycosides and specific purification steps reported in the literature.

Plant Material and Extraction

-

Plant Material: Obtain dried inner bark of Uncaria tomentosa.

-

Grinding: Grind the dried bark to a coarse powder using a mechanical grinder.

-

Extraction Solvent: Prepare an 80% aqueous ethanol (v/v) solution.

-

Maceration:

-

Place 100 g of the powdered bark in a large glass container.

-

Add 1 L of the 80% ethanol solution to the container, ensuring the powder is fully submerged.

-

Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.

-

-

Filtration:

-

Filter the mixture through cheesecloth to remove the bulk plant material.

-

Further clarify the filtrate by passing it through Whatman No. 1 filter paper.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

-

Liquid-Liquid Partitioning

-

Solvent System: Prepare a biphasic system of n-butanol and water.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of n-butanol and shake vigorously.

-

Allow the layers to separate. The more polar iridoid glycosides, including this compound, will preferentially partition into the n-butanol layer.

-

Collect the n-butanol layer.

-

Repeat the extraction of the aqueous layer with n-butanol two more times.

-

Combine the n-butanol extracts and concentrate under reduced pressure to yield a butanolic fraction.

-

Chromatographic Purification

-

Chromatography Technique: Centrifugal Partition Thin-Layer Chromatography (CPTLC) is an effective method for the purification of this compound.

-

Stationary Phase: A 2 mm disc of silica gel.

-

Mobile Phase: A solvent system of 5% methanol in chloroform (v/v).

-

Procedure:

-

Dissolve the butanolic fraction in a small volume of the mobile phase.

-

Apply the sample to the CPTLC disc.

-

Develop the chromatogram using the 5% methanol-chloroform eluent.

-

Monitor the separation by observing the bands under UV light (254 nm).

-

Collect the fraction corresponding to the band of this compound.

-

-

Purity Analysis:

-

Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

-

Confirm the identity and structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Conclusion

The discovery and successful isolation of this compound have been instrumental in advancing our understanding of iridoid biosynthesis and have provided a valuable chemical entity for further scientific investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering, facilitating further exploration of this important molecule and its derivatives.

References

An In-depth Technical Guide on the Biological Activity of 7-Deoxyloganic Acid and its Epimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deoxyloganic acid is an iridoid monoterpene that plays a crucial role as a metabolic intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. While research on the specific biological activities of this compound is limited, extensive studies have been conducted on its stereoisomer, 8-epi-7-deoxyloganic acid (DLA). This technical guide provides a comprehensive overview of the known biological activities of DLA, with the understanding that its structural similarity to this compound suggests potential, yet unconfirmed, parallel activities. This document summarizes the available quantitative data, details experimental protocols, and visualizes the key signaling pathways involved in the action of DLA.

Quantitative Data on the Biological Activity of 8-epi-7-deoxyloganic Acid

While specific IC50 or EC50 values for the therapeutic effects of 8-epi-7-deoxyloganic acid are not extensively reported in the available literature, one study has determined its cytotoxic concentration.

| Compound | Cell Line | Condition | Parameter | Value | Reference |

| 8-epi-7-deoxyloganic acid (DLA) | RAW 264.7 | LPS-treated | IC50 (Cytotoxicity) | 99.41 ± 1.15 µM | [1] |

Note: The provided IC50 value represents the concentration at which DLA induces 50% cell death in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and is indicative of its toxicity, not its therapeutic efficacy. Further research is required to establish the effective concentrations for its anti-inflammatory and antioxidant activities.

Key Biological Activities of 8-epi-7-deoxyloganic Acid

Research has primarily focused on the anti-inflammatory and antioxidant properties of DLA. These activities are attributed to its ability to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress.[1]

Anti-inflammatory Activity

DLA has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1] The primary mechanism underlying this activity is the suppression of the MAPK/NF-κB signaling cascade.[1]

-

Inhibition of Pro-inflammatory Mediators: DLA effectively reduces the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

-

Reduction of Pro-inflammatory Cytokines: The compound also decreases the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Activity

The antioxidant effects of DLA are mediated through the activation of the Nrf2/HO-1 signaling pathway.[1]

-

Upregulation of Antioxidant Enzymes: DLA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to an increased production of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1]

-

Scavenging of Reactive Oxygen Species (ROS): By enhancing the cellular antioxidant defense system, DLA effectively reduces the levels of intracellular reactive oxygen species (ROS).[1]

Signaling Pathways

The biological activities of 8-epi-7-deoxyloganic acid are orchestrated through its influence on two major signaling pathways:

MAPK/NF-κB Signaling Pathway

dot

Nrf2/HO-1 Signaling Pathway

// Nodes DLA [label="8-epi-7-deoxyloganic acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_nucleus [label="Nrf2\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_genes [label="Antioxidant Genes\n(HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DLA -> Keap1 [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Keap1 -> Nrf2 [label="promotes degradation", arrowhead=tee, color="#5F6368"]; Nrf2 -> Nrf2_nucleus [label="translocates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nrf2_nucleus -> ARE [label="binds to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; ARE -> Antioxidant_genes [label="activates transcription", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Antioxidant_genes -> ROS [arrowhead=tee, color="#34A853", label="reduces"]; }

Conclusion

While the biological activities of this compound remain largely unexplored, the comprehensive research on its epimer, 8-epi-7-deoxyloganic acid, reveals potent anti-inflammatory and antioxidant properties. DLA's mechanism of action involves the modulation of the MAPK/NF-κB and Nrf2/HO-1 signaling pathways, making it a promising candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The structural similarity between this compound and DLA warrants future studies to determine if they share a similar biological activity profile. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of iridoid glycosides.

References

A Technical Review of 7-Deoxyloganic Acid: Biosynthesis, Bioactivity, and Experimental Protocols

Executive Summary: 7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key biosynthetic intermediate in the production of high-value specialized plant metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). While its role in plant biochemistry is well-documented, research into its own pharmacological properties is limited. In contrast, its stereoisomer, 8-epi-7-deoxyloganic acid, has demonstrated significant anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the research surrounding this compound, presenting its biosynthetic pathway, a summary of known biological activities, detailed experimental protocols, and the signaling pathways modulated by its isomer.

Biosynthesis of this compound

This compound is an intermediate in the seco-iridoid pathway, which is responsible for the synthesis of secologanin, a precursor to thousands of MIAs. The core pathway leading to loganic acid is localized in specific plant cells, such as the internal phloem-associated parenchyma (IPAP) cells in Catharanthus roseus.

The biosynthetic sequence is as follows:

-

Geraniol is hydroxylated and subsequently oxidized to form an iridoid scaffold.

-

This scaffold is converted to 7-deoxyloganetic acid by the enzyme Iridoid Oxidase (IO).

-

7-deoxyloganetic acid is then glucosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield This compound .

-

Finally, This compound hydroxylase (7-DLH) catalyzes the hydroxylation of this compound to produce loganic acid , which proceeds further down the MIA pathway.

Biological and Pharmacological Activities

Direct pharmacological data for this compound is sparse. However, research on its stereoisomer and compounds isolated alongside it provides critical context.

Anti-inflammatory and Antioxidant Activity of 8-epi-7-deoxyloganic Acid

Significant anti-inflammatory activity has been reported for 8-epi-7-deoxyloganic acid (DLA) , a stereoisomer of this compound. A key study demonstrated that DLA attenuates inflammation in lipopolysaccharide (LPS)-stimulated macrophages and in a carrageenan-induced mouse model.[1][2] The effects are dose-dependent, with non-toxic concentrations identified at 12.5, 25, and 50 µM.[2]

The primary mechanisms of action include:

-

Activation of the Nrf2/HO-1 Pathway: DLA upregulates heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to a reduction in reactive oxygen species (ROS) and nitric oxide (NO).[1][2]

-

Suppression of MAPK/NF-κB Signaling: DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][3] This suppression leads to a decrease in the production of key pro-inflammatory mediators.[1][3][4]

| Parameter | Bioassay | Effect of 8-epi-7-deoxyloganic Acid (DLA) | Reference |

| Cell Viability | MTT Assay on RAW 264.7 cells | No significant toxicity observed at 12.5, 25, and 50 µM. | [2] |

| Nitric Oxide (NO) | Griess Assay on LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in NO production. | [1][3] |

| Prostaglandin E2 (PGE2) | ELISA on LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in PGE2 production. | [1][3] |

| iNOS & COX-2 | qRT-PCR & Western Blot | Dose-dependent downregulation of iNOS and COX-2 mRNA and protein expression. | [1][3] |

| Pro-inflammatory Cytokines | qRT-PCR & ELISA | Dose-dependent reduction in TNF-α, IL-1β, and IL-6 production and expression. | [1][3] |

| Chemokine (MCP-1) | qRT-PCR & ELISA | Dose-dependent reduction in MCP-1 production and expression. | [1] |

Cytotoxic Activity

This compound was successfully isolated from the inner bark of Uncaria tomentosa, a plant known for its anti-neoplastic properties. However, a study that isolated both this compound and several oxindole alkaloids from this plant did not attribute any cytotoxic activity to this compound itself. The weak cytotoxic effects were observed for the co-isolated alkaloids Uncarine C and Uncarine D.

| Compound | Cell Lines | IC50 Value (µg/mL) | Reference |

| Uncarine D | SK-MEL, KB, BT-549, SK-OV-3 | 30 - 40 | [5] |

| Uncarine C | Ovarian Carcinoma (SK-OV-3) | 37 | [5] |

Radical Scavenging Activity

In a study analyzing compounds from olive tree wood, this compound was tested for its ability to scavenge the DPPH radical. It was reported to show little antioxidant activity in this assay compared to other isolated compounds like hydroxytyrosol.

Experimental Protocols

General Protocol for Isolation and Purification from Plant Material

This protocol is a generalized procedure based on methods used for extracting iridoids from plant matrices.

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, bark) in the shade to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Sequential Solvent Extraction: a. Perform an initial extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. Macerate the powder in the solvent for 24-72 hours, then filter. b. Air-dry the plant residue and subsequently extract it with a solvent of medium polarity, such as ethyl acetate , which is effective for isolating iridoids. Repeat the maceration and filtration process. c. Further extractions can be performed with more polar solvents like ethanol or methanol if desired.

-

Concentration: Evaporate the solvent from the ethyl acetate filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Fractionation: a. Subject the crude ethyl acetate extract to column chromatography using silica gel. b. Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., moving towards 100% ethyl acetate, then ethyl acetate:methanol mixtures).

-

Purification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Pool similar fractions and purify them further using techniques like Preparative HPLC (Prep-HPLC) on a C18 column to yield pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Chemical Synthesis

The total synthesis of this compound has been described in the scientific literature. For a detailed, state-of-the-art chemoenzymatic synthesis protocol, researchers are directed to the methods published by Rodríguez-López et al. (2021) in Molecular Biology and Evolution and cited in subsequent studies on MIA pathway reconstitution.[6][7]

UPLC/MS-Based Quantification

This protocol is adapted from methods used to quantify this compound in plant extracts and engineered yeast.[7][8]

-

Sample Preparation: Extract metabolites from the biological matrix (e.g., 200 µL of yeast culture or homogenized leaf tissue) with an equal volume of acetone. Vortex vigorously and centrifuge to pellet debris. Dilute the supernatant with an equal volume of MilliQ water.

-

Chromatography System:

-

Instrument: UPLC system coupled to a Time-of-Flight (TOF) Mass Spectrometer.

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 1-5% B to 40% B over 5 minutes.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry: Operate the MS in negative ion mode to detect the [M-H]⁻ ion of this compound (C16H24O9, MW: 360.36), which has a calculated m/z of 359.13.

-

Quantification: Prepare a standard curve using a pure this compound standard, with concentrations ranging from approximately 40 nM to 10 µM diluted in 70% methanol with 0.1% formic acid. Calculate the concentration in samples by interpolating their peak areas against the linear regression of the standard curve.[7][8]

Signaling Pathway Modulation

The following diagrams illustrate the molecular pathways targeted by 8-epi-7-deoxyloganic acid (DLA) to exert its anti-inflammatory effects, as described in the literature.[1][3]

Conclusion and Future Directions

This compound remains a molecule of significant interest primarily due to its indispensable role in the biosynthesis of medicinally important alkaloids. The current body of research is heavily focused on elucidating and engineering its biosynthetic pathway for metabolic engineering applications. Direct evidence for its own pharmacological effects is lacking. However, the potent anti-inflammatory and antioxidant activities of its stereoisomer, 8-epi-7-deoxyloganic acid, suggest that the deoxyloganic acid scaffold is a promising area for drug discovery. Future research should aim to conduct a head-to-head comparison of the bioactivities of this compound and its various stereoisomers to establish clear structure-activity relationships. Furthermore, total synthesis routes, such as those cited herein, will be crucial for producing sufficient quantities for in-depth pharmacological and preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

7-Deoxyloganic Acid: A Technical Guide for Researchers

Abstract

7-Deoxyloganic acid is a pivotal iridoid monoterpene that serves as a key intermediate in the biosynthesis of numerous high-value plant-specialized metabolites, including the pharmacologically significant monoterpenoid indole alkaloids (MIAs). This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the chemical properties, biosynthetic pathway, and experimental methodologies related to this compound. Detailed protocols for enzymatic assays and gene function analysis are presented, alongside structured data and visual diagrams to facilitate understanding and further research in plant biochemistry and metabolic engineering.

Chemical and Physical Properties

This compound is an iridoid monoterpene glycoside. Its chemical identifiers and computed properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 22487-36-1 | [1][2] |

| IUPAC Name | (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |

| Molecular Formula | C₁₆H₂₄O₉ | [2] |

| Molecular Weight | 360.36 g/mol | [2] |

| Monoisotopic Mass | 360.14203234 Da | [3] |

| Topological Polar Surface Area | 146 Ų | [3] |

| Hydrogen Bond Donors | 5 | [3] |

| Hydrogen Bond Acceptors | 9 | [3] |

| Rotatable Bond Count | 4 | [3] |

| XLogP3 | -0.4 | [3] |

Biosynthetic Pathway of this compound

This compound is a central intermediate in the seco-iridoid pathway, which leads to the production of secologanin, a precursor for thousands of MIAs like vinblastine and vincristine in plants such as Catharanthus roseus (Madagascar periwinkle).[1] The immediate biosynthetic steps involving this compound are outlined below.

The biosynthesis begins with the glucosylation of 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to form this compound.[1] Subsequently, this compound is hydroxylated at the C-7 position by the cytochrome P450 enzyme this compound hydroxylase (7-DLH) to produce loganic acid.[1][2]

Experimental Protocols

The study of this compound and its biosynthetic pathway often involves functional genomics and biochemical assays. Below are detailed methodologies for key experiments.

Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence target genes in plants to study their function.[4] This protocol is adapted for Catharanthus roseus to study genes in the MIA pathway.

Objective: To silence the expression of a candidate gene (e.g., this compound hydroxylase) to observe the resulting chemotype, such as the accumulation of this compound.

Methodology:

-

Vector Construction:

-

A 300-400 bp fragment of the target gene's open reading frame is amplified via PCR.

-

This fragment is cloned into the Tobacco Rattle Virus-based pTRV2 vector.[5]

-

A fragment of a marker gene, such as phytoene desaturase (PDS), can be co-inserted to provide a visual indicator of successful silencing (photobleaching).[5]

-

-

Agrobacterium Transformation:

-

The pTRV2 construct and the pTRV1 vector are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.[5]

-

-

Plant Inoculation:

-

A. tumefaciens cultures containing pTRV1 and the pTRV2 construct are grown overnight.

-

Cultures are pelleted and resuspended in an infiltration buffer (10 mM MES, 100 µM acetosyringone, 10 mM MgCl₂).[5]

-

The pTRV1 and pTRV2 cultures are mixed in a 1:1 ratio.

-

Four- to six-week-old C. roseus plants are inoculated by pinching the stem below the apical meristem with forceps dipped in the Agrobacterium mixture.[5]

-

-

Analysis:

-

Plants are grown for an additional 4-5 weeks.

-

Leaves exhibiting the photobleaching phenotype are harvested.

-

Metabolites are extracted using methanol.

-

The accumulation of this compound and the reduction of downstream products (e.g., secologanin) are quantified using LC-MS.[4]

-

Gene silencing is confirmed by measuring transcript levels using quantitative real-time PCR (qRT-PCR).

-

Heterologous Expression and Enzymatic Assay of 7-DLGT

This protocol describes the functional characterization of 7-deoxyloganetic acid glucosyltransferase (7-DLGT), the enzyme that synthesizes this compound.

Objective: To express recombinant 7-DLGT and determine its catalytic activity with its substrate, 7-deoxyloganetic acid.

Methodology:

-

Heterologous Expression:

-

The open reading frame of the candidate 7-DLGT gene is cloned into an expression vector (e.g., pET series) with a His₆-tag.

-

The construct is transformed into E. coli (e.g., strain BL21(DE3)).

-

Protein expression is induced with IPTG, and cells are grown at a lower temperature (e.g., 18°C) to improve protein solubility.

-

-

Protein Purification:

-

Cells are harvested, lysed, and the soluble fraction is collected.

-

The His-tagged recombinant protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[3]

-

-

Enzymatic Assay:

-

The standard reaction mixture (e.g., 50 µL total volume) contains:

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

UDP-glucose (UDP-Glc) as the sugar donor (e.g., 1 mM)

-

7-deoxyloganetic acid as the acceptor substrate (e.g., 0.5 mM)

-

Purified recombinant 7-DLGT enzyme (e.g., 1-5 µg)

-

-

The reaction is incubated at 30°C for a set time (e.g., 30 minutes) and then stopped by adding an organic solvent like methanol.

-

-

Product Analysis:

Conclusion

This compound is a critical branching point in the biosynthesis of a vast array of valuable natural products. Understanding its formation and conversion is essential for metabolic engineering efforts aimed at increasing the production of MIAs in plants or heterologous systems. The data and protocols provided in this guide offer a solid foundation for researchers to explore the functional genomics and biochemistry of this important metabolite.

References

- 1. Functional characterization of Camptotheca acuminata 7-deoxyloganetic acid synthases and 7-deoxyloganetic acid glucosyltransferases involved in camptothecin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Profile of 7-Deoxyloganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid monoterpene, 7-deoxyloganic acid. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, isolated from Uncaria tomentosa, have been extensively analyzed to confirm its structure. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.25 | d | 9.2 |

| 3 | 7.42 | s | |

| 5 | 3.05 | m | |

| 6α | 1.85 | m | |

| 6β | 2.15 | m | |

| 7 | 2.05 | m | |

| 8 | 1.65 | m | |

| 9 | 2.35 | m | |

| 10 | 1.10 | d | 7.0 |

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | dd | 7.8, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.30 | m | |

| 6'a | 3.85 | dd | 12.0, 2.2 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δ (ppm) |

| 1 | 98.2 |

| 3 | 152.5 |

| 4 | 115.8 |

| 5 | 32.1 |

| 6 | 42.5 |

| 7 | 46.2 |

| 8 | 36.5 |

| 9 | 52.1 |

| 10 | 14.2 |

| COOH | 170.1 |

| 1' | 100.5 |

| 2' | 74.9 |

| 3' | 78.0 |

| 4' | 71.8 |

| 5' | 78.2 |

| 6' | 62.9 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of this compound as C₁₆H₂₄O₉, with a molecular weight of 360.36 g/mol .[1] While detailed fragmentation data is not extensively published, the expected ESI-MS analysis in negative ion mode would show a prominent [M-H]⁻ ion at m/z 359.

Experimental Protocols

The following protocols are based on established methods for the isolation and spectroscopic analysis of iridoid glycosides from plant material.

Isolation of this compound from Uncaria tomentosa

This protocol is adapted from the work of Muhammad et al. (2001)[2].

-

Extraction: The dried and powdered inner bark of Uncaria tomentosa is extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The this compound remains in the aqueous layer.

-

Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, followed by silica gel chromatography.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, a mixture of chloroform and methanol is typically used.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, such as methanol.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using electrospray ionization (ESI).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in various plant species. Its formation and subsequent conversion are part of the iridoid pathway.

Caption: Biosynthetic pathway of this compound.

The biosynthesis begins with geranyl diphosphate and proceeds through several enzymatic steps to yield 7-deoxyloganetic acid. The enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) then catalyzes the glucosylation of 7-deoxyloganetic acid to form this compound. Subsequently, this compound is hydroxylated by this compound hydroxylase (7-DLH) to produce loganic acid, a precursor to secologanin and other important alkaloids.

References

7-Deoxyloganic Acid: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-deoxyloganic acid, an important iridoid monoterpene intermediate in the biosynthesis of numerous high-value plant specialized metabolites.[1][2] Due to the limited direct research on the physicochemical properties of this compound, this guide also incorporates data from closely related iridoid glycosides to provide a predictive framework for its behavior in various experimental settings.

Physicochemical Properties

This compound is a cyclopentapyran derivative with the molecular formula C₁₆H₂₄O₉ and a molecular weight of 360.36 g/mol .[2] It serves as a crucial precursor in the biosynthesis of loganic acid and subsequently secologanin, a key component of various therapeutic alkaloids.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₉ | PubChem[2] |

| Molecular Weight | 360.36 g/mol | PubChem[2] |

| IUPAC Name | (1S,4aS,7S,7aR)-1-(β-D-Glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | Wikipedia[1] |

| Canonical SMILES | C[C@H]1CC[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | PubChem[2] |

| InChI Key | DSXFHNSGLYXPNG-YDYVGBNJSA-N | PubChem[2] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of iridoid glycosides and related extraction studies, a qualitative and predictive solubility profile can be outlined. Iridoid glycosides, due to the presence of a glucose moiety and multiple hydroxyl groups, are generally polar molecules.

A study on the extraction of other iridoid glycosides, catalpol and aucubin, demonstrated that hot water and pressurized hot water were the most efficient extraction solvents, indicating good solubility in water, especially at elevated temperatures.[3][4] Ethanol was also shown to be a viable, though less efficient, extraction solvent.[3][4]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Soluble, enhanced by heating | General property of iridoid glycosides. Hot water is an effective extraction solvent for similar compounds.[3][4] |

| Methanol | Soluble | Commonly used solvent for extraction and analysis of iridoid glycosides.[5] |

| Ethanol | Soluble | Used as an extraction solvent for iridoid glycosides, though may be less effective than water or methanol.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Broad-spectrum organic solvent often used for dissolving plant-derived compounds for biological assays. |

| Acetonitrile | Moderately Soluble | Frequently used as a mobile phase component in HPLC analysis of iridoid glycosides.[6] |

| Chloroform | Sparingly Soluble to Insoluble | Non-polar solvent, unlikely to effectively dissolve the polar this compound. |

| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve this compound. |

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of this compound, adapted from standard pharmaceutical guidelines.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (pure standard)

-

Solvents: Purified water, Methanol, Ethanol, DMSO, Acetonitrile

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Stability Profile

The stability of this compound is a critical parameter for its isolation, storage, and application in research and drug development. While specific stability data for this compound is scarce, a study on the stability of other iridoid glycosides from Eucommia ulmoides Oliver provides valuable insights into how it might behave under various stress conditions.[5][7] Generally, iridoid glycosides are susceptible to degradation under physical and chemical stress.[8]

Table 2: Predicted Stability of this compound under Different Conditions (Based on data for other iridoid glycosides)

| Condition | Predicted Stability | Rationale/Supporting Evidence |

| pH | ||

| Acidic (pH 2-4) | Potentially unstable | Some related iridoid glycosides show degradation under strong acidic conditions.[9] |

| Neutral (pH 6-8) | Relatively stable | Generally, the optimal pH for many iridoid glycosides is in the slightly acidic to neutral range. |

| Alkaline (pH 10-12) | Unstable | Hydrolysis of the ester and glycosidic linkages is expected. Related iridoid glycosides show significant degradation under strong alkaline conditions.[5][7][9] |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Recommended for long-term storage of iridoid glycoside solutions. |

| Room Temperature (20-25 °C) | Moderately Stable | Degradation may occur over extended periods. |

| Elevated Temperature (≥ 40 °C) | Unstable | Thermal degradation is likely. Studies on related compounds show significant degradation at 40°C and above.[5][7][9] |

| Light | ||

| Photostability | Potentially labile | As per ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[10] Specific data for this compound is not available. |

Experimental Protocols for Stability Testing

The following protocols are adapted from a study on the stability of iridoid glycosides and general guidelines for forced degradation studies.[5][11][12]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound solution of known concentration

-

Buffer solutions of various pH (e.g., pH 2, 4, 7, 9, 12)

-

Thermostatically controlled water bath or incubator

-

HPLC system with UV detector

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Dilute the stock solution with each buffer to a final desired concentration.

-

Incubate the solutions at a constant temperature (e.g., 40 °C) for a specified duration (e.g., 30 hours).[5]

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 6, 12, 24, 30 hours).

-

Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Calculate the degradation rate constant and half-life at each pH.

Objective: To assess the effect of temperature on the stability of this compound.

Materials:

-

This compound solution of known concentration in a neutral buffer (e.g., pH 7)

-

Incubators or water baths at different temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C)

-

HPLC system with UV detector

Procedure:

-

Prepare a solution of this compound in a neutral buffer.

-

Aliquot the solution into sealed vials.

-

Place the vials in incubators set at the desired temperatures.

-

Withdraw samples at specific time points.

-

Analyze the samples by HPLC to quantify the remaining this compound.

-

Determine the degradation kinetics at each temperature.

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Materials:

-

This compound solution and solid material

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).[10]

-

Dark control samples wrapped in aluminum foil

-

HPLC system with UV detector

Procedure:

-

Expose samples of this compound (both in solution and as a solid) to a controlled light source in the photostability chamber.

-

Simultaneously, store dark control samples at the same temperature but protected from light.

-

After a specified duration of light exposure (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze the exposed and dark control samples by HPLC.

-

Compare the chromatograms to assess for any degradation and the formation of new peaks.

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

This compound is a key intermediate in the iridoid biosynthesis pathway, which ultimately leads to the formation of secologanin. The pathway begins with geraniol and involves a series of enzymatic reactions.[13] Nepetalactol is oxidized by the cytochrome P450 enzyme, iridoid oxidase (IO), to form 7-deoxyloganetic acid.[13][14] Subsequently, 7-deoxyloganetic acid is glycosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to produce this compound.[1][14]

Caption: Biosynthetic pathway leading to the formation of this compound.

Experimental Workflow for Stability Analysis

A typical workflow for investigating the stability of this compound involves subjecting the compound to various stress conditions and analyzing the degradation products using a stability-indicating analytical method, such as HPLC.

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While direct quantitative data remains limited, the information available for related iridoid glycosides provides a valuable predictive framework for researchers. The detailed experimental protocols and workflow diagrams presented herein offer a practical guide for scientists and drug development professionals to design and execute studies to further characterize the physicochemical properties of this important biosynthetic intermediate. Further research is warranted to establish a comprehensive and quantitative solubility and stability profile for this compound to support its potential applications in various scientific and pharmaceutical fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Deoxyloganic acid | C16H24O9 | CID 443322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 7-Deoxyloganetic acid - Wikipedia [en.wikipedia.org]

Enzymatic Synthesis of 7-Deoxyloganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 7-deoxyloganic acid, a key intermediate in the biosynthesis of numerous bioactive iridoids and monoterpene indole alkaloids. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for the key enzymes involved, and a summary of their kinetic properties.

Introduction to this compound Biosynthesis

The enzymatic synthesis of this compound is a multi-step process that begins with the common monoterpene precursor, geraniol. The pathway involves a series of oxidation, reduction, cyclization, and glycosylation reactions catalyzed by a specific set of enzymes. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to produce valuable pharmaceuticals.

The Biosynthetic Pathway

The enzymatic cascade leading to this compound involves five key enzymes that sequentially modify the substrate, starting from geraniol. The pathway is outlined below.

The pathway initiates with the hydroxylation of geraniol by Geraniol-8-hydroxylase (G8H), followed by the oxidation of 8-hydroxygeraniol to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO). The iridoid scaffold is then formed by Iridoid Synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial to nepetalactol or its open form, iridodial. Subsequently, Iridoid Oxidase (IO), also known as 7-deoxyloganetic acid synthase (7DLS), oxidizes nepetalactol to 7-deoxyloganetic acid. The final step is the glycosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield this compound.[1][2][3][4][5]

Key Enzymes and Their Properties

This section provides a detailed overview of the five key enzymes in the this compound biosynthetic pathway, including their purification, assay protocols, and kinetic parameters.

Geraniol-8-hydroxylase (G8H)

-

Function: Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol. This enzyme is a cytochrome P450 monooxygenase and requires a partner cytochrome P450 reductase for its activity.[4][6][7][8][9][10][11][12]

-

Enzyme Commission Number: EC 1.14.14.83

Quantitative Data:

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference(s) |

| Catharanthus roseus (CYP76B6) | Geraniol | 15.81 | 7.86 | [11] |

Experimental Protocol: Recombinant Expression and Purification

The purification of active G8H can be challenging. A common approach involves the heterologous expression in E. coli or yeast.[10][13]

-

Gene Cloning: The coding sequence of G8H is cloned into a suitable expression vector, often with a tag (e.g., His-tag) for affinity purification.

-

Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: Cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

Experimental Protocol: Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified G8H, a cytochrome P450 reductase, NADPH, and geraniol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.